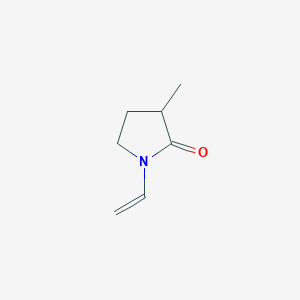
3-Ethyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-L-aspartic acid (EAA) is a non-proteinogenic amino acid that has gained attention in the scientific community due to its potential use in various fields. EAA is a derivative of aspartic acid and has an ethyl group attached to the alpha-carbon. This modification makes it an important molecule in the field of medicinal chemistry, biochemistry, and neurochemistry.
Mechanism Of Action
The mechanism of action of 3-Ethyl-L-aspartic acid is not fully understood. However, it is believed that 3-Ethyl-L-aspartic acid acts as an agonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. Activation of the NMDA receptor leads to an influx of calcium ions into the cell, which can trigger various signaling pathways. Additionally, 3-Ethyl-L-aspartic acid has been shown to inhibit the uptake of glutamate, leading to an increase in extracellular glutamate levels.
Biochemical And Physiological Effects
3-Ethyl-L-aspartic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Ethyl-L-aspartic acid can induce neuronal cell death, possibly through the activation of the NMDA receptor. However, in vivo studies have shown that 3-Ethyl-L-aspartic acid can have neuroprotective effects, possibly through the inhibition of glutamate uptake. Additionally, 3-Ethyl-L-aspartic acid has been shown to increase the release of dopamine and serotonin in the brain, suggesting a potential role in the regulation of mood and behavior.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Ethyl-L-aspartic acid in lab experiments is its availability and low cost. Additionally, 3-Ethyl-L-aspartic acid is a stable molecule that can be easily synthesized and purified. However, one limitation of using 3-Ethyl-L-aspartic acid is its potential toxicity. 3-Ethyl-L-aspartic acid has been shown to induce neuronal cell death in vitro, which can limit its use in certain experiments. Additionally, 3-Ethyl-L-aspartic acid has a short half-life in vivo, which can make it difficult to study its effects over a prolonged period of time.
Future Directions
There are several future directions for the study of 3-Ethyl-L-aspartic acid. One direction is to investigate its potential as a drug candidate for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-L-aspartic acid and its effects on neuronal signaling pathways. Furthermore, the potential neuroprotective effects of 3-Ethyl-L-aspartic acid need to be further explored in vivo. Finally, the development of new synthesis methods for 3-Ethyl-L-aspartic acid could lead to the production of more stable and less toxic derivatives.
Synthesis Methods
The synthesis of 3-Ethyl-L-aspartic acid can be achieved by the reaction of ethyl bromide with L-aspartic acid in the presence of sodium bicarbonate. This reaction leads to the formation of 3-Ethyl-L-aspartic acid with a yield of 80-90%. The purity of the synthesized 3-Ethyl-L-aspartic acid can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) techniques.
Scientific Research Applications
3-Ethyl-L-aspartic acid has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and neurochemistry. In medicinal chemistry, 3-Ethyl-L-aspartic acid has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In biochemistry, 3-Ethyl-L-aspartic acid has been used as a tool to study the structure and function of proteins. In neurochemistry, 3-Ethyl-L-aspartic acid has been studied for its role in neurotransmission and synaptic plasticity.
properties
CAS RN |
15383-88-7 |
|---|---|
Product Name |
3-Ethyl-L-aspartic acid |
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S)-2-amino-3-ethylbutanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-3(5(8)9)4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |
InChI Key |
LPUFQUFGRYFZKK-BKLSDQPFSA-N |
Isomeric SMILES |
CCC([C@@H](C(=O)O)N)C(=O)O |
SMILES |
CCC(C(C(=O)O)N)C(=O)O |
Canonical SMILES |
CCC(C(C(=O)O)N)C(=O)O |
synonyms |
Aspartic acid, 3-ethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)





![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)
